REACTION_CXSMILES
|
CNC1CCC(C2C3C(=CC=C(NC(C4SC=CC=4)=N)C=3)NC=2)=CC1.[CH2:26]([O:28]C(=O)CN1C2C(=CC=C([N+]([O-])=O)C=2)C=C1)C.CN1[CH2:50][CH:49]=[C:48]([C:51]2[C:59]3[C:54](=[CH:55][CH:56]=[C:57]([N+:60]([O-:62])=[O:61])[CH:58]=3)[NH:53][CH:52]=2)[CH2:47][CH2:46]1>>[N+:60]([C:57]1[CH:58]=[C:59]2[C:54](=[CH:55][CH:56]=1)[NH:53][CH:52]=[C:51]2[C:48]1[CH2:47][CH2:46][C:26](=[O:28])[CH2:50][CH:49]=1)([O-:62])=[O:61]
|
Name
|
( 100 )
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CNC1CC=C(CC1)C1=CNC2=CC=C(C=C12)NC(=N)C=1SC=CC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)OC(CN1C=CC2=CC=C(C=C12)[N+](=O)[O-])=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CN1CCC(=CC1)C1=CNC2=CC=C(C=C12)[N+](=O)[O-]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
|
Smiles
|
[N+](=O)([O-])C=1C=C2C(=CNC2=CC1)C1=CCC(CC1)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |